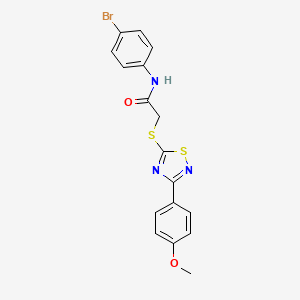

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a suitable brominated aromatic compound.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are often studied for their potential as therapeutic agents.

Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to the disruption of cellular functions.

Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Modulation of Signaling Pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:

N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a fluorophenyl group, potentially leading to different pharmacokinetic properties.

N-(4-methylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: Similar structure but with a methylphenyl group, which may influence its chemical stability and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological significance, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H16BrN3O2S

- Molecular Weight : 396.28 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent substitution reactions to introduce the bromophenyl and methoxyphenyl moieties.

Biological Activities

The biological activities of this compound are primarily attributed to its structural components, particularly the thiadiazole moiety, which is known for various pharmacological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of compounds containing the thiadiazole structure. For instance:

- Antibacterial Studies : Compounds with a thiadiazole ring have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibition zones in agar diffusion assays .

- Fungal Activity : The compound's activity extends to antifungal properties as well, with reports indicating effectiveness against common fungal pathogens.

Anticancer Activity

Research indicates that derivatives of thiadiazole possess anticancer properties. In vitro studies using the MCF7 breast cancer cell line demonstrated that certain derivatives exhibited cytotoxic effects. The underlying mechanisms are believed to involve:

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.

- Molecular Docking Studies : These studies suggest that the compound may interact with specific receptors or enzymes involved in cancer progression .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The thiadiazole ring enhances binding affinity to biological targets due to its electron-withdrawing properties.

- The presence of bromine and methoxy groups may influence lipophilicity and membrane permeability, facilitating cellular uptake and subsequent biological activity.

Case Studies

-

In Vitro Antimicrobial Study :

- A study evaluating various derivatives showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and S. aureus.

- Results indicated that modifications at the thiadiazole position significantly affected antimicrobial potency .

-

Anticancer Efficacy :

- In a study on MCF7 cells, compounds were subjected to SRB assays to evaluate cytotoxicity. Results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for active derivatives.

- Molecular docking simulations revealed potential interactions with estrogen receptors, suggesting a mechanism for anticancer activity .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S2/c1-23-14-8-2-11(3-9-14)16-20-17(25-21-16)24-10-15(22)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTNWSAUEPBGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.